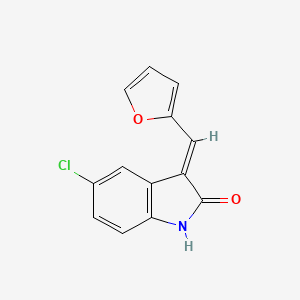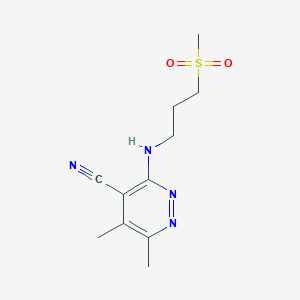
(3E)-5-chloro-3-(furan-2-ylmethylidene)-1H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3E)-5-chloro-3-(furan-2-ylmethylidene)-1H-indol-2-one, also known as CFI-400945, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. This compound has shown promising results in preclinical studies, and its mechanism of action and physiological effects are being further investigated.
Mechanism of Action
The mechanism of action of (3E)-5-chloro-3-(furan-2-ylmethylidene)-1H-indol-2-one involves inhibition of the checkpoint kinase 1 (CHK1) enzyme, which is involved in the DNA damage response pathway. CHK1 plays a critical role in cell cycle regulation and DNA repair, and its inhibition can lead to cell death in cancer cells that have already accumulated DNA damage. (3E)-5-chloro-3-(furan-2-ylmethylidene)-1H-indol-2-one has been shown to selectively target cancer cells with DNA damage, while sparing normal cells.
Biochemical and Physiological Effects:
(3E)-5-chloro-3-(furan-2-ylmethylidene)-1H-indol-2-one has been shown to have several biochemical and physiological effects in preclinical studies. It can induce DNA damage and cell cycle arrest, leading to apoptosis in cancer cells. It has also been shown to inhibit angiogenesis, the process by which new blood vessels form to supply tumors with nutrients and oxygen. In addition, (3E)-5-chloro-3-(furan-2-ylmethylidene)-1H-indol-2-one has been shown to enhance the immune response to cancer cells, which may contribute to its anti-tumor effects.
Advantages and Limitations for Lab Experiments
One advantage of (3E)-5-chloro-3-(furan-2-ylmethylidene)-1H-indol-2-one for lab experiments is its selectivity for cancer cells with DNA damage, which allows for targeted treatment. Another advantage is its potential for use in combination with other cancer treatments, which may enhance its efficacy. However, one limitation is the need for further optimization of the synthesis method to improve yield and purity. Another limitation is the need for further studies to determine the optimal dosage and administration schedule for (3E)-5-chloro-3-(furan-2-ylmethylidene)-1H-indol-2-one.
Future Directions
There are several future directions for research on (3E)-5-chloro-3-(furan-2-ylmethylidene)-1H-indol-2-one. One direction is to further investigate its potential for use in combination with other cancer treatments, such as immunotherapy. Another direction is to study its effects on different types of cancer cells and in different animal models. Additionally, further optimization of the synthesis method may improve its availability for research and potential clinical use. Overall, (3E)-5-chloro-3-(furan-2-ylmethylidene)-1H-indol-2-one shows promise as a potential cancer treatment, and further research is needed to fully understand its mechanism of action and potential clinical applications.
Synthesis Methods
The synthesis of (3E)-5-chloro-3-(furan-2-ylmethylidene)-1H-indol-2-one involves several steps, starting with the reaction of 5-chloro-1H-indole-2,3-dione with furfural in the presence of a base. This is followed by a series of reactions involving reduction, dehydration, and cyclization to yield the final product. The synthesis method has been optimized to improve yield and purity, and has been reported in several scientific publications.
Scientific Research Applications
(3E)-5-chloro-3-(furan-2-ylmethylidene)-1H-indol-2-one has been studied extensively for its potential use in cancer treatment. It has shown activity against several types of cancer cells, including those from breast, lung, and ovarian cancer. In preclinical studies, (3E)-5-chloro-3-(furan-2-ylmethylidene)-1H-indol-2-one has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and reduce tumor size. It has also been tested in combination with other cancer treatments, such as chemotherapy and radiation therapy, and has shown synergistic effects.
properties
IUPAC Name |
(3E)-5-chloro-3-(furan-2-ylmethylidene)-1H-indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNO2/c14-8-3-4-12-10(6-8)11(13(16)15-12)7-9-2-1-5-17-9/h1-7H,(H,15,16)/b11-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQIWKQNFITUIPZ-YRNVUSSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=C2C3=C(C=CC(=C3)Cl)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/2\C3=C(C=CC(=C3)Cl)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3E)-5-chloro-3-(furan-2-ylmethylidene)-1H-indol-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(5-Cyanopyridin-2-yl)-methylamino]-2-methylpropanoic acid](/img/structure/B7588433.png)
![3-[2-cyano-N-methyl-4-(trifluoromethyl)anilino]-2-methylpropanoic acid](/img/structure/B7588436.png)
![3-[(5-Bromothiophene-3-carbonyl)-methylamino]-2-methylpropanoic acid](/img/structure/B7588440.png)
![(E)-1-(2,8-dimethyl-3,4,4a,9b-tetrahydro-1H-pyrido[4,3-b]indol-5-yl)-3-phenylprop-2-en-1-one](/img/structure/B7588447.png)


![4-[[2-(3,4-Dichloroanilino)-2-oxoethyl]-methylamino]butanoic acid](/img/structure/B7588478.png)
![N-[(2,3-dimethylphenyl)methyl]-2-methylsulfonylethanamine](/img/structure/B7588492.png)

![N-[(1-ethylpiperidin-4-yl)methyl]quinazolin-4-amine](/img/structure/B7588513.png)

![2-[(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methyl]benzoic acid](/img/structure/B7588533.png)
![4-[Propyl(2,2,2-trifluoroethyl)carbamoyl]benzoic acid](/img/structure/B7588539.png)